molecular formula C22H17ClN2O3 B11346626 N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-5-phenyl-1,2-oxazole-3-carboxamide

N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B11346626
M. Wt: 392.8 g/mol
InChI Key: JMXOOOZCCZYATF-UHFFFAOYSA-N
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Description

N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a chlorophenyl group, a furan group, and a phenyl group attached to an oxazole ring, which is further substituted with a carboxamide group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of α-haloketones with amides or nitriles under acidic or basic conditions.

    Introduction of the Chlorophenyl and Furan Groups: The chlorophenyl and furan groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the oxazole derivative with an amine in the presence of coupling agents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carboxamide group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.

Major Products

    Oxidation: Formation of oxazole N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

    N-[(4-BROMOPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE: Similar structure but with a bromine atom instead of chlorine.

    N-[(4-METHOXYPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE: Similar structure but with a methoxy group instead of chlorine.

    N-[(4-NITROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE: Similar structure but with a nitro group instead of chlorine.

These compounds share similar core structures but differ in their substituents, which can significantly influence their chemical properties and biological activities.

Properties

Molecular Formula

C22H17ClN2O3

Molecular Weight

392.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C22H17ClN2O3/c23-18-10-8-16(9-11-18)14-25(15-19-7-4-12-27-19)22(26)20-13-21(28-24-20)17-5-2-1-3-6-17/h1-13H,14-15H2

InChI Key

JMXOOOZCCZYATF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=C(C=C3)Cl)CC4=CC=CO4

Origin of Product

United States

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